4-Amino-2-(difluoromethoxy)phenol

Lipophilicity Permeability Lead Optimization

4-Amino-2-(difluoromethoxy)phenol (CAS 2384317-34-2) is a para-aminophenol derivative bearing a difluoromethoxy (–OCHF₂) substituent ortho to the phenolic hydroxyl group. This substitution pattern places it within a distinct class of fluorinated aromatic building blocks employed in medicinal chemistry and agrochemical intermediate synthesis.

Molecular Formula C7H7F2NO2
Molecular Weight 175.13 g/mol
Cat. No. B12951177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-(difluoromethoxy)phenol
Molecular FormulaC7H7F2NO2
Molecular Weight175.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)OC(F)F)O
InChIInChI=1S/C7H7F2NO2/c8-7(9)12-6-3-4(10)1-2-5(6)11/h1-3,7,11H,10H2
InChIKeyVQRUWLOHXDJCHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-2-(difluoromethoxy)phenol Procurement Guide: Core Physicochemical Profile and Comparator Landscape


4-Amino-2-(difluoromethoxy)phenol (CAS 2384317-34-2) is a para-aminophenol derivative bearing a difluoromethoxy (–OCHF₂) substituent ortho to the phenolic hydroxyl group [1]. This substitution pattern places it within a distinct class of fluorinated aromatic building blocks employed in medicinal chemistry and agrochemical intermediate synthesis. The compound exhibits a computed XLogP3 of 1.1 and a topological polar surface area (TPSA) of 55.5 Ų [1], immediately differentiating it from the non-fluorinated parent 4-aminophenol (XLogP3 = 0) [2] and the methoxy analog 4-amino-2-methoxyphenol (XLogP3 = 0.1) .

4-Amino-2-(difluoromethoxy)phenol: Why Simple Aminophenol or Methoxy Analogs Cannot Substitute


Attempting to replace 4-amino-2-(difluoromethoxy)phenol with 4-aminophenol or its methoxy congener overlooks the profound impact of –OCHF₂ on both lipophilicity and hydrogen-bonding capacity. The –OCHF₂ group raises logP by approximately 1.0–1.1 units relative to –OH or –OCH₃ [1], altering membrane permeability and pharmacokinetic behavior in downstream compounds. Equally important, –OCHF₂ can act as a weak hydrogen-bond donor, whereas –OCH₃ cannot [2]; this difference can reorient ligand–target interactions and modify binding kinetics. Regioisomeric variants such as 3-amino-4-(difluoromethoxy)phenol (XLogP3 = 1.8) [3] further illustrate that subtle positional changes yield lipophilicity shifts of up to 0.7 log units, making each isomer a non-interchangeable chemical entity in structure–activity optimization.

4-Amino-2-(difluoromethoxy)phenol: Head-to-Head and Class-Level Differentiation Evidence


Lipophilicity Differential: +1.1 logP vs. the Non-Fluorinated Parent 4-Aminophenol

4-Amino-2-(difluoromethoxy)phenol exhibits a computed XLogP3 of 1.1 [1], whereas the comparator 4-aminophenol (lacking the –OCHF₂ substituent) has an XLogP3 of 0 [2]. This represents a positive lipophilicity shift of approximately +1.1 log units conferred solely by the ortho-difluoromethoxy group.

Lipophilicity Permeability Lead Optimization

Lipophilicity Advantage Over the Methoxy Isostere: ΔXLogP3 = +1.0

When compared directly with its methoxy analog 4-amino-2-methoxyphenol (XLogP3 = 0.1) , the target compound (XLogP3 = 1.1) [1] achieves a +1.0 log unit gain. This places the difluoromethoxy derivative in a more favorable lipophilicity range for CNS penetration (typically logP 1–3) while maintaining the same hydrogen-bond donor/acceptor count on the core scaffold.

Bioisostere Lipophilicity Fluorine Chemistry

Regioisomeric Discrimination: 0.7 logP Separation Between Ring-Position Isomers

Within the same C₇H₇F₂NO₂ formula space, 4-amino-2-(difluoromethoxy)phenol (XLogP3 = 1.1) [1] and its regioisomer 3-amino-4-(difluoromethoxy)phenol (XLogP3 = 1.8) [2] are separated by a ΔXLogP3 of –0.7 units. The difference arises from the relative placement of the amino and hydroxyl groups versus the difluoromethoxy substituent.

Regioisomeric purity Physicochemical profiling Procurement specification

Unique Hydrogen-Bond Donor Capacity of –OCHF₂ vs. –OCH₃

The –OCHF₂ group is experimentally established as a weak hydrogen-bond donor, whereas the methoxy group (–OCH₃) acts only as an acceptor [1]. This functional distinction means that 4-amino-2-(difluoromethoxy)phenol can engage in additional H‑bond interactions with biological targets (e.g., kinase hinge regions, protease active sites) that the analogous methoxy compound cannot replicate. Quantitative crystallographic evidence across diverse difluoromethoxy-containing ligands confirms C–F···H–N and O–H···F interactions [1].

Hydrogen bonding Molecular recognition Binding affinity

Class-Level Metabolic Stability Advantage of –OCHF₂ over –OCH₃ in Aminophenol Scaffolds

Replacement of a methoxy group with a difluoromethoxy group is a well-validated strategy to increase metabolic stability in drug leads [1]. In a representative phosphodiesterase‑4 inhibitor series, substituting 3‑OCH₃ with 3‑OCHF₂ maintained inhibitory potency while significantly reducing the formation of reactive metabolites that covalently bind to microsomal protein [2]. Although direct microsomal stability data for 4-amino-2-(difluoromethoxy)phenol are not published, the class-level trend predicts a similar enhancement over the 2‑methoxy analog.

Metabolic stability Oxidative metabolism Pharmacokinetics

4-Amino-2-(difluoromethoxy)phenol: Evidence-Backed Procurement Scenarios


Medicinal Chemistry: CNS-Penetrant Lead Series Requiring Balanced logP

Programs targeting CNS receptors or enzymes benefit from the compound's XLogP3 of 1.1, which falls within the optimal range for blood–brain barrier penetration (logP 1–3). The +1.0 logP advantage over 4-amino-2-methoxyphenol [1] makes 4-amino-2-(difluoromethoxy)phenol the preferred aminophenol building block when passive permeability needs to be increased without adding molecular weight or H-bond donors.

Kinase Inhibitor Design Exploiting –OCHF₂ as a Hydrogen-Bond-Donor Handle

Kinase drug discovery frequently exploits the –OCHF₂ group's capacity to donate a weak hydrogen bond to backbone carbonyls or hinge-region residues [2]. 4-Amino-2-(difluoromethoxy)phenol positions the difluoromethoxy group ortho to the phenol, allowing it to engage in directional H‑bond interactions that the methoxy isostere cannot provide.

Metabolic-Stability-Driven Fragment Replacement in Lead Optimization

When a lead series containing a 2-methoxyphenol motif shows high intrinsic clearance in liver microsome assays, replacing it with 4-amino-2-(difluoromethoxy)phenol represents a rational isosteric swap. Class-level evidence demonstrates that OCH₃→OCHF₂ replacement in catechol‑based PDE4 inhibitors reduced reactive metabolite formation [3], supporting the procurement of the difluoromethoxy compound for stability-focused SAR campaigns.

Procurement for Regiospecific Heterocycle Synthesis (Benzoxazoles, Benzimidazoles)

The para-aminophenol arrangement with an ortho‑difluoromethoxy group provides a single reactive orientation for cyclocondensation reactions yielding N‑substituted benzimidazoles or benzoxazoles. The regioisomeric integrity (distinct from 3‑amino‑4‑(difluoromethoxy)phenol, ΔXLogP3 = −0.7 [4]) is critical for generating structurally homogeneous heterocyclic libraries and avoiding isomeric contamination in biological screening sets.

Quote Request

Request a Quote for 4-Amino-2-(difluoromethoxy)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.